![molecular formula C18H16N2O4S B2425426 2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899996-01-1](/img/structure/B2425426.png)
2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as BI-D, is a potent and selective inhibitor of the protein kinases PAK1 and PAK2. It is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches and Biological Activity : The synthesis of N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, including derivatives similar to the specified compound, demonstrates their potential inhibitory activity towards enzymes like human leukocyte elastase (HLE) and acetylcholinesterase (AChE). These compounds were obtained with good yields by reacting N-amino heterocycles, showcasing their importance in developing enzyme inhibitors (Zakharova et al., 2010).
Reactions with Nitrogen Dioxide : The interaction of indoles with nitrogen dioxide or nitrous acid, leading to the formation of isonitroso and nitroso derivatives, exemplifies the chemical versatility of indole-based compounds and their potential for creating novel chemical structures (Astolfi et al., 2006).
Biological Applications
Anticancer Potential : A study on the synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines revealed their potential as pro-apoptotic Bcl-2-inhibitory anticancer agents. The synthesis was achieved through cyclization reactions, highlighting the compound's relevance in developing cancer therapies (Hamdy et al., 2013).
Neurodegenerative Disease Research : Compounds like 3-(benzylidine)indolin-2-one derivatives have been synthesized and evaluated for their binding to alpha-synuclein, beta-amyloid, and tau fibrils, crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. This research underscores the importance of such compounds in developing probes for these diseases (Chu et al., 2015).
Advanced Synthetic Applications
Synthetic Methodologies : Research on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions showcases the chemical utility of benzo[d]isothiazole derivatives in constructing novel cyclic structures. This demonstrates their role in expanding the toolkit for synthetic organic chemistry (Greig et al., 2001).
Palladium-Catalyzed Reactions : The Pd(0)-catalyzed intramolecular Heck reaction of aryl(amino)methyl-bromoindoles, leading to various cyclic compounds, illustrates the strategic use of palladium catalysis in constructing complex structures from indole derivatives, contributing to the development of novel pharmacologically active compounds (Raju et al., 2021).
properties
IUPAC Name |
2-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-17(19-11-9-13-5-1-3-7-15(13)19)10-12-20-18(22)14-6-2-4-8-16(14)25(20,23)24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNLBCCELGPSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2425343.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)
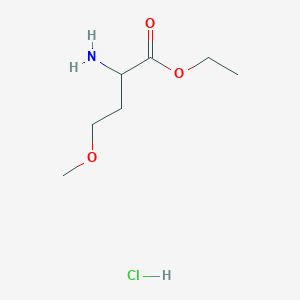
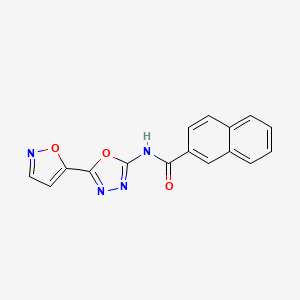
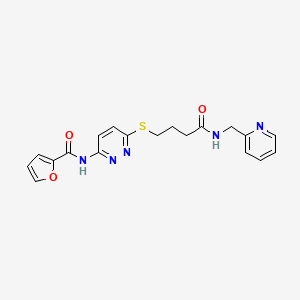
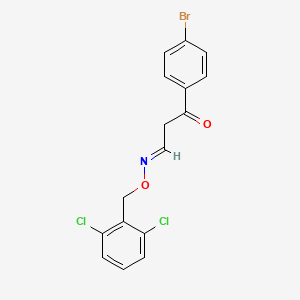
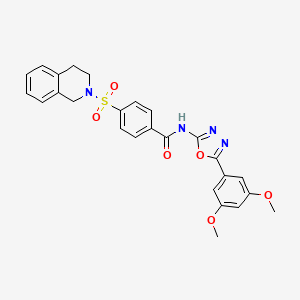
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)
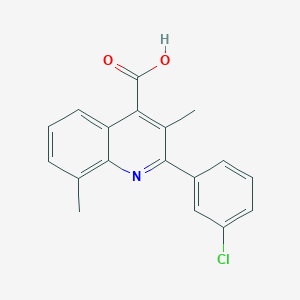
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)
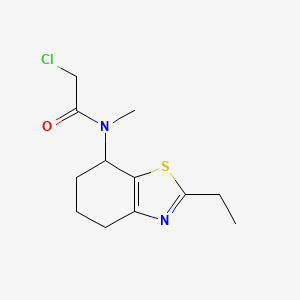
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2425366.png)